5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine

Lipophilicity Drug Design ADME

5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block featuring the [1,2,4]triazolo[4,3-a]pyridine core with a single ethoxy substitution at the 5-position. This scaffold is recognized in medicinal chemistry for its potential to yield biologically active compounds, including anticonvulsant agents and kinase inhibitors.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 66999-66-4
Cat. No. B13111803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine
CAS66999-66-4
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=NN=CN21
InChIInChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7-10-9-6-11(7)8/h3-6H,2H2,1H3
InChIKeyZENFRHMVNVSBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine (CAS 66999-66-4): Core Scaffold & Physicochemical Profile for Focused Library Design


5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block featuring the [1,2,4]triazolo[4,3-a]pyridine core with a single ethoxy substitution at the 5-position. This scaffold is recognized in medicinal chemistry for its potential to yield biologically active compounds, including anticonvulsant agents and kinase inhibitors [1]. The compound’s molecular formula is C8H9N3O, with a molecular weight of 163.18 g/mol. Its calculated partition coefficient (LogP) is 1.128, and its topological polar surface area (PSA) is 39.42 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [2]. These baseline characteristics position the compound as a moderately lipophilic, small-sized fragment suitable for lead optimization campaigns.

Fragment library design Small-sized building block with reported moderate lipophilicity
Synthetic diversification 5-Ethoxy substitution may direct pyridine ring functionalization
ADME profiling Ethoxy group supports matched-pair metabolic stability comparison

Why 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Simply Replaced by its Closest Alkoxy or Regioisomeric Analogs


Within structure-activity relationship (SAR) studies, even minor alterations to the [1,2,4]triazolo[4,3-a]pyridine scaffold—such as modifying the alkoxy chain length or relocating the substituent—can drastically alter biological activity. A published series of 5-alkoxy derivatives demonstrated that the most potent anticonvulsant compounds were those with phenoxy substituents, not simple ethoxy groups, indicating that the specific 5-ethoxy substitution does not necessarily confer the highest activity [1]. This makes interchangeable use with, for instance, 5-methoxy (LogP 0.73) or 3-ethoxy (regioisomer) unreliable without data, as the change in lipophilicity and electronic distribution is quantifiably significant. The difference in LogP of ~0.4 units between 5-ethoxy and 5-methoxy alone can affect compound distribution and target engagement, proving that generic substitution is not a risk-free procurement strategy.

Alkoxy chain substitution (e.g., methoxy for ethoxy) may shift LogP, altering passive permeability and target engagement profiles.
3-Ethoxy regioisomer places the substituent on the electron-deficient triazole, potentially changing synthetic reactivity and electronic distribution.
Additional 3-ethyl substitution increases molecular weight, reducing fragment-ligand efficiency and optimization headroom.

5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine: Quantitative Differentiation Against Comparator Analogs (Methoxy, Ethyl, Regioisomer, and Unsubstituted Core)


Lipophilicity Fine-Tuning: Higher LogP vs. 5-Methoxy Analog for Improved Membrane Permeability Potential

The 5-ethoxy derivative possesses a calculated LogP of 1.128, whereas the direct 5-methoxy analog (CAS 501359-37-1) has a lower LogP of 0.73 [1]. This quantified increase in lipophilicity of approximately 0.4 LogP units suggests improved passive membrane permeability, a key parameter in early drug discovery. This positions the 5-ethoxy compound as a preferable fragment for targets requiring slightly higher lipophilicity without introducing a larger or more complex substituent.

Lipophilicity (LogP)
Head-to-head
LogP 1.128 vs. 0.73 (Δ+0.398)
Reported LogP shift may support membrane permeability profiling
Computed database values; experimental confirmation recommended
Lipophilicity Drug Design ADME Fragment-Based Drug Design

Molecular Weight Advantage for Fragment Growth vs. Disubstituted 5-Ethoxy-3-ethyl Analog

With a molecular weight of 163.18 g/mol, the target compound is a compact fragment. In contrast, the next complex analog, 5-ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 478063-99-9), has a significantly higher molecular weight of 191.23 g/mol [1]. This 28 g/mol difference is a critical decision point in fragment-based campaigns, where lower molecular weight fragments offer higher ligand efficiency and more 'room' for chemical optimization before exceeding desirable drug-like property limits.

Fragment MW
Head-to-head
163.18 vs. 191.23 g/mol (Δ-28.05)
Lower MW may support fragment growth and ligand efficiency
Standard formula-derived values; confirm against measured lot data
Fragment-Based Drug Discovery Lead Optimization Molecular Weight Ligand Efficiency

Distinct Reactivity Profile vs. 3-Ethoxy Regioisomer for Selective Derivatization

The specific substitution at the 5-position of the [1,2,4]triazolo[4,3-a]pyridine ring system places the ethoxy group on the pyridine ring, a location that influences the electron density and directs electrophilic aromatic substitution differently than the 3-ethoxy regioisomer (CAS 5790-55-6). While quantitative reactivity data (e.g., Hammett constants) are not available for this exact pair, class-level SAR knowledge indicates that the 5-position on the pyridine ring is ortho/para-directing and activating for further functionalization, whereas the 3-position on the triazole ring is largely deactivated. This means procurement of the 5-ethoxy isomer is mandatory for any synthetic route planning to exploit the unique reactivity of the pyridine ring for late-stage diversification.

Regioisomeric Reactivity
Class-level
Activating 5-pyridine vs. Deactivating 3-triazole
Regioisomer selection may determine derivatization route feasibility
Class-level reactivity inference; requires experimental verification
Synthetic Chemistry Regioselectivity Medicinal Chemistry Directed Ortho-Metalation

High-Value Application Scenarios for 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine Based on Verifiable Differential Evidence


Fragment-Based Lead Generation for Intracellular Targets Requiring Moderate Lipophilicity

Procurement for fragment library enrichment. The compound’s LogP of 1.128, directly benchmarked against the 5-methoxy analog's 0.73, makes it a rationale choice for screening against targets like intracellular protein–protein interactions or kinases where a slight increase in lipophilicity may improve cell penetration . Its low molecular weight (163 Da) supports high ligand efficiency, a primary metric in fragment-based drug discovery.

Synthetic Intermediate for Diversification via Late-Stage Pyridine Functionalization

Chemical procurement for medicinal chemistry programs focused on lead optimization. The 5-ethoxy group activates the pyridine ring toward electrophilic substitution, a feature not shared by the 3-ethoxy regioisomer, enabling further elaboration at the 6- or 8-positions [1]. This makes the compound a versatile scaffold for creating focused libraries around the triazolopyridine core.

Head-to-Head Comparator in Alkoxy SAR Studies of Triazolopyridine Series

Use as an experimental comparator in preclinical pharmacology. Previous series have shown that the 5-alkoxy chain length significantly modulates anticonvulsant activity, with the most promising compounds (phenoxy derivatives) reaching a median effective dose (ED50) of 13.2 mg/kg [2]. Including the 5-ethoxy analog in follow-up studies provides a critical reference point for quantifying the contribution of alkoxy chain length to potency and neurotoxicity.

Precursor for Metabolic Stability Assessment of O-Alkyl Heterocycles

Procurement for DMPK (Drug Metabolism and Pharmacokinetics) profiling. The ethyl ether moiety is a known metabolic soft spot. Using this compound as a model substrate allows direct comparison of the oxidative metabolic stability of an ethoxy group versus a methoxy group (5-methoxy analog) in a matched molecular pair, generating quantitative structure-metabolism relationship data to guide future candidate selection .

Application
Selection Property
Validation Focus
Fragment library enrichment for intracellular targets
Reported moderate lipophilicity & small fragment size
Ligand efficiency & permeability assays
Scaffold diversification via pyridine functionalization
5-Ethoxy activates pyridine toward electrophilic substitution
Regioselective derivatization feasibility
Alkoxy chain-length SAR comparator
Defined 5-ethoxy reference point in CNS activity models
Anticonvulsant endpoint screening & neurotoxicity profiling
Oxidative metabolism probe (matched molecular pair)
Ethoxy group as metabolic soft spot for stability comparison
Metabolic stability & metabolite ID (ethoxy vs methoxy)
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